2-Fluoro-6-methylpyridine-3-boronic acid
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Overview
Description
2-Fluoro-6-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methylated pyridine ring.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the successful formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the development of numerous chemical structures .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, which are typically mild and tolerant of various functional groups, can impact the effectiveness of this compound . Furthermore, the stability of this compound can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-methylpyridine-3-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal, followed by borylation to introduce the boronic acid group.
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysis to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-6-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-6-methylpyridine-3-boronic acid can be compared with other similar compounds, such as:
2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern on the pyridine ring.
2-Methyl-6-fluoropyridine-3-boronic acid: Similar structure but different position of the fluorine and methyl groups.
2-Fluoro-6-methylpyridine-5-boronic acid: Similar structure but different position of the boronic acid group.
Properties
IUPAC Name |
(2-fluoro-6-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKPLRESDHKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376756 |
Source
|
Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906744-85-2 |
Source
|
Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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